molecular formula C6H6F2O3 B1382178 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid CAS No. 1803591-19-6

3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid

Cat. No.: B1382178
CAS No.: 1803591-19-6
M. Wt: 164.11 g/mol
InChI Key: QOCHWUBCFLGEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid is an organic compound with the molecular formula C6H6F2O3 and a molecular weight of 164.11 g/mol . This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a keto group attached to a propanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropyl ketone and difluoroacetic acid as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid involves its interaction with specific molecular targets. The presence of the cyclopropyl and difluoro groups enhances its reactivity and binding affinity to certain enzymes or receptors. The keto group plays a crucial role in its chemical reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-2,2-difluoro-3-oxobutanoic acid
  • 3-Cyclopropyl-2,2-difluoro-3-oxopentanoic acid
  • 3-Cyclopropyl-2,2-difluoro-3-oxohexanoic acid

Uniqueness

3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid is unique due to its specific combination of a cyclopropyl group, two fluorine atoms, and a keto group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCHWUBCFLGEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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